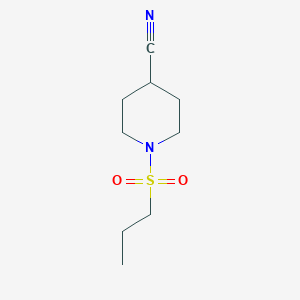
1-(Propane-1-sulfonyl)piperidine-4-carbonitrile
Cat. No. B7846524
M. Wt: 216.30 g/mol
InChI Key: LLLSFKQDORMHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07825135B2
Procedure details


To a solution of 4-(6-methylpyridin-2-yl)piperidine-4-carbonitrile dihydrochloride (II-3) (2.74 g, 10 mmole) in DCM (60 mL) containing DIEA (5.16 g, 40 mmole) was added n-C3H7SO2Cl (1.57 g, 11 mmole) at 0° C. The resultant reaction mixture was stirred for 2 h at 0° C. After this time, LCMS indicated that the reaction was completion. 2N NaOH (30 mL) was added to the reaction. The resultant reaction mixture was stirred for 2 h at rt. After this time, the DCM layer was separated. The aqueous solution was extracted with DCM (3×80 mL). The combined DCM solution was washed with brine, dried over MgSO4, filtered and concentrated to afford the desired product 4-6-methylpyridin-2-yl)-1-(propylsulfonyl)piperidine-4-carbonitrile (II-4A). Analytical LCMS: single peak (214 nm), 2.967 min. This product was used in next step reaction without further purification.
Name
4-(6-methylpyridin-2-yl)piperidine-4-carbonitrile dihydrochloride
Quantity
2.74 g
Type
reactant
Reaction Step One





Name

Identifiers


|
REACTION_CXSMILES
|
Cl.Cl.[CH3:3][C:4]1[N:9]=[C:8]([C:10]2([C:16]#[N:17])[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)[CH:7]=[CH:6][CH:5]=1.CCN(C(C)C)C(C)C.[CH2:27]([S:30](Cl)(=[O:32])=[O:31])[CH2:28][CH3:29].[OH-].[Na+]>C(Cl)Cl>[CH3:3][C:4]1[N:9]=[C:8]([C:10]2([C:16]#[N:17])[CH2:15][CH2:14][N:13]([S:30]([CH2:27][CH2:28][CH3:29])(=[O:32])=[O:31])[CH2:12][CH2:11]2)[CH:7]=[CH:6][CH:5]=1.[CH2:27]([S:30]([N:13]1[CH2:12][CH2:11][CH:10]([C:16]#[N:17])[CH2:15][CH2:14]1)(=[O:32])=[O:31])[CH2:28][CH3:29] |f:0.1.2,5.6|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
1.57 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)S(=O)(=O)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 2 h at 0° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant reaction mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred for 2 h at rt
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After this time, the DCM layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous solution was extracted with DCM (3×80 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined DCM solution was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=CC(=N1)C1(CCN(CC1)S(=O)(=O)CCC)C#N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)S(=O)(=O)N1CCC(CC1)C#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
